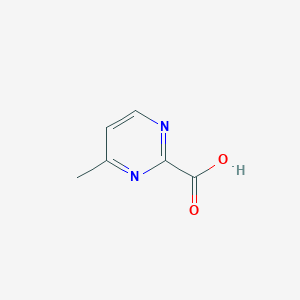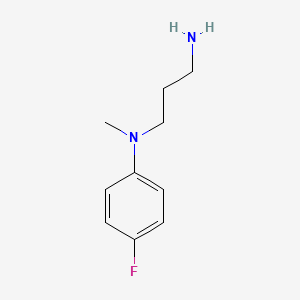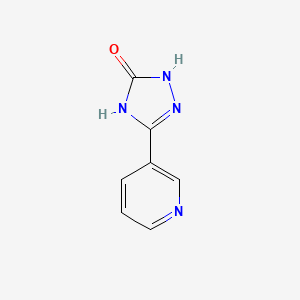
3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one
Vue d'ensemble
Description
“3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a pyridine derivative with a triazole derivative . The exact method can vary depending on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a pyridine ring attached to a triazole ring. The exact structure would depend on the specific locations of the atoms and any additional functional groups .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on its specific structure and the conditions under which it is reacted . Triazoles are known to participate in a variety of chemical reactions, including reactions with electrophiles, nucleophiles, and radicals .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure . These could include properties such as solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Structural Properties
A variety of derivatives of 3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one have been synthesized, which demonstrate significant structural diversity and potential for further chemical modifications. For instance, Bekircan et al. (2008) prepared a series of derivatives with antioxidant and antiradical activities, showcasing the compound's utility in developing pharmacologically active molecules. Similarly, Chernyshev et al. (2014) explored the tautomerism of protonated isomeric 3-pyridyl-substituted 5-amino-1H-1,2,4-triazoles, providing insights into their structural and molecular properties which could influence their reactivity and interaction with biological targets (Bekircan, O., Özen, T., Gümrükçüoğlu, N., & Bektaş, H., 2008); (Chernyshev, V. M., Astakhov, A., Rybakov, V., Chernysheva, A. V., & Tarasova, E., 2014).
Luminescent Properties and Material Science Applications
Gusev et al. (2017) synthesized and studied heteroligand copper(I) complexes with 3-pyridin-2-yl-5-(4-R-phenyl)-1H-1,2,4-triazoles, which exhibit strong visible photoluminescence, suggesting potential applications in optical devices and photonic conversion media. This research underscores the utility of 1,2,4-triazole derivatives in material science, particularly in the development of luminescent materials and their quantum-chemical analysis (Gusev, A., Shul’gin, V., Minaev, B., Baryshnikov, G., Minaeva, V., Baryshnikova, A., Kiskin, M., & Eremenko, I., 2017).
Antimicrobial Activities
The antimicrobial activities of 1,2,4-triazole derivatives have been a subject of interest. Bayrak et al. (2009) conducted a study on the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. Such studies highlight the potential of this compound derivatives in the development of new antimicrobial agents, offering a pathway for the creation of novel pharmaceuticals (Bayrak, H., Demirbaş, A., Demirbas, N., & Karaoglu, S., 2009).
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of metal complexes , suggesting potential interactions with metal ions.
Mode of Action
It has been noted that similar compounds exhibit rich photophysical behavior, including excitation-dependent fluorescence and phosphorescence . This suggests that 3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one may interact with its targets through electronic transitions, leading to changes in their photophysical properties.
Biochemical Pathways
The photophysical properties of similar compounds suggest potential involvement in pathways related to light absorption and emission .
Result of Action
The photophysical properties of similar compounds suggest potential applications in fields such as bioimaging, anti-counterfeiting, catalysis, and displays .
Action Environment
The photophysical behavior of similar compounds has been observed under ambient conditions , suggesting that environmental factors such as temperature and light may play a role in their action.
Safety and Hazards
Orientations Futures
The future directions of research on “3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one” could include further exploration of its synthesis, properties, and potential applications . This could involve studies on its reactivity, stability, and biological activity, as well as the development of new methods for its synthesis .
Analyse Biochimique
Biochemical Properties
3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it can interact with metal ions in coordination complexes, which can influence the activity of metalloenzymes . Additionally, its interaction with proteins can lead to conformational changes that affect protein function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins, leading to altered cellular responses . Furthermore, its impact on gene expression can result in changes in the production of key proteins involved in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic activity . This binding can lead to changes in enzyme conformation and function. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . These interactions can influence metabolic flux and alter the levels of specific metabolites. For example, it can affect the activity of enzymes involved in the synthesis and degradation of key biomolecules, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution can also influence its accumulation in certain tissues, potentially leading to localized effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with specific biomolecules and exert its effects in a targeted manner. For instance, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect enzyme activity and cellular metabolism .
Propriétés
IUPAC Name |
3-pyridin-3-yl-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-7-9-6(10-11-7)5-2-1-3-8-4-5/h1-4H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOIBEVPZKHMKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500808 | |
| Record name | 5-(Pyridin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59282-83-6 | |
| Record name | 5-(Pyridin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


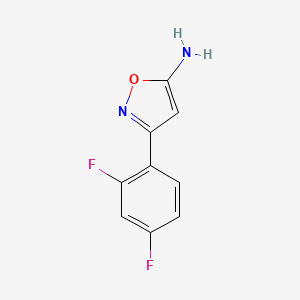

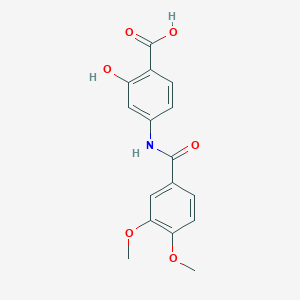
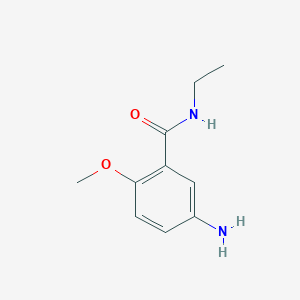

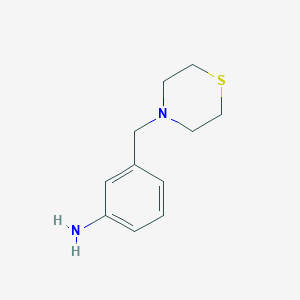

![3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid](/img/structure/B1437635.png)
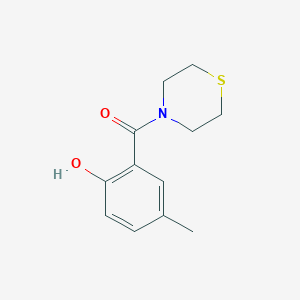
![2-Hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1437638.png)
![[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1437640.png)
![{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine](/img/structure/B1437643.png)
